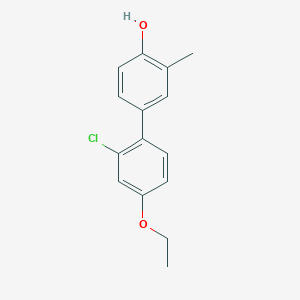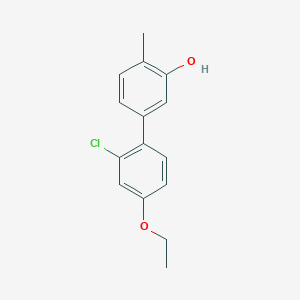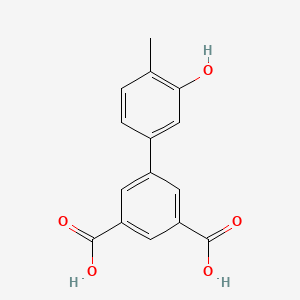![molecular formula C17H17NO2 B6372410 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% CAS No. 1261987-64-7](/img/structure/B6372410.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% (also known as 5-CAP-2-MP) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular formula of C11H13NO2 and a molecular weight of 193.22 g/mol. 5-CAP-2-MP is a colorless to light yellow crystalline solid and has a melting point of approximately 150-152°C.
Wissenschaftliche Forschungsanwendungen
5-CAP-2-MP has been used in various scientific research applications, such as in the study of enzyme inhibition and drug metabolism. It has been used as a substrate for the enzyme cytochrome P450 3A4, which is involved in the metabolism of many drugs. It has also been used to study the effects of inhibitors on the enzyme, such as ketoconazole. Additionally, 5-CAP-2-MP has been used in the study of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin.
Wirkmechanismus
The mechanism of action of 5-CAP-2-MP is not fully understood. It is believed to act as a competitive inhibitor of the enzyme cytochrome P450 3A4 and cytochrome P450 2C9. This means that 5-CAP-2-MP binds to the enzyme and prevents it from binding to its natural substrate. This can lead to reduced enzyme activity and decreased metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CAP-2-MP are not fully understood. However, it has been shown to inhibit the enzymes cytochrome P450 3A4 and cytochrome P450 2C9, which can lead to decreased metabolism of drugs. Additionally, it has been shown to increase the levels of certain drugs in the body, such as warfarin and phenytoin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-CAP-2-MP in laboratory experiments include its availability, low cost, and the fact that it is a relatively non-toxic compound. Additionally, it is relatively easy to synthesize and can be stored at room temperature. The main limitation of using 5-CAP-2-MP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For research involving 5-CAP-2-MP include further studies on its mechanism of action, as well as its effects on different enzymes and drugs. Additionally, further studies could be done on its potential applications in drug development and drug metabolism. Additionally, further studies could be done on its potential use in clinical trials and its potential interactions with other drugs. Finally, further studies could be done on its effects on different physiological systems and its potential toxicity.
Synthesemethoden
5-CAP-2-MP can be synthesized from the reaction of 2-methylphenol and 3-cyclopropylaminocarbonyl chloride in the presence of anhydrous sodium carbonate. This reaction is carried out in a solvent such as dichloromethane or ethyl acetate and requires a temperature of 40-50°C. The reaction yields a white crystalline solid with a yield of approximately 95%.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-5-6-13(10-16(11)19)12-3-2-4-14(9-12)17(20)18-15-7-8-15/h2-6,9-10,15,19H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQUSEDRFKFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684008 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-64-7 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)



